4-Cyano-4-phenylheptanedioic acid
Description
4-Cyano-4-phenylheptanedioic acid is a dicarboxylic acid derivative with a heptanedioic acid backbone (seven-carbon chain), substituted at the 4th position by a cyano (-CN) and a phenyl (-C₆H₅) group. This structure confers unique physicochemical properties, such as enhanced acidity due to the electron-withdrawing cyano group and increased lipophilicity from the aromatic phenyl moiety.
Properties
CAS No. |
37563-99-8 |
|---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
4-cyano-4-phenylheptanedioic acid |
InChI |
InChI=1S/C14H15NO4/c15-10-14(8-6-12(16)17,9-7-13(18)19)11-4-2-1-3-5-11/h1-5H,6-9H2,(H,16,17)(H,18,19) |
InChI Key |
GGMMIMNCDHPFQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)(CCC(=O)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents and chain length, influencing their reactivity, solubility, and biological activity. Key examples include:
Table 1: Comparison of Structural Analogs
*APIs: Active Pharmaceutical Ingredients
Key Observations :
- Electron-Withdrawing Groups: The cyano group in the target compound enhances acidity (lower pKa) compared to acetyl (-COCH₃) or methyl (-CH₃) substituents, which are less electron-withdrawing .
- Solubility : The sulfated analog () exhibits high water solubility due to the polar -OSO₃H group, whereas the phenyl and bromophenyl derivatives show preference for organic solvents .
- Biological Interactions : Aromatic substituents (e.g., phenyl, bromophenyl) facilitate π-π stacking in biological targets, making such compounds candidates for drug development .
Stability and Reactivity
- The cyano group may confer greater thermal stability compared to esters or sulfates, which are prone to hydrolysis. However, the phenyl group could increase susceptibility to oxidative degradation.
- In contrast, the Boc-protected diazepane analog () demonstrates stability in acidic conditions due to its protective group, highlighting the role of substituents in modulating reactivity .
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